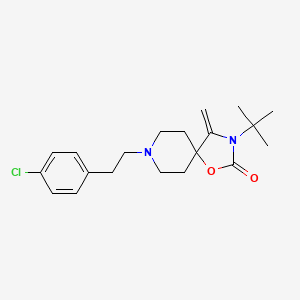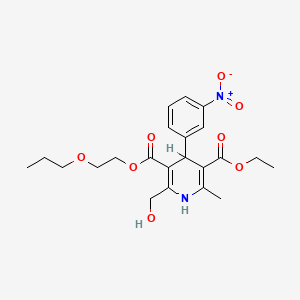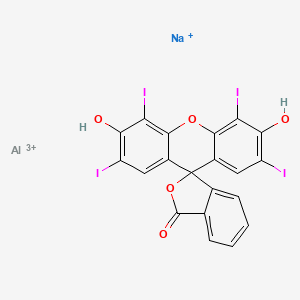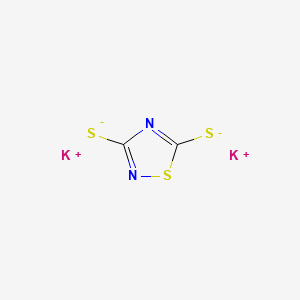
3-tert-Pentylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Pentylcyclohexanone is an organic compound with the molecular formula C11H20O. It is a cyclohexanone derivative where a tert-pentyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-tert-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl halides in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions and maximize yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps like distillation and purification to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-pentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Applications De Recherche Scientifique
3-tert-Pentylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclohexanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as a masking agent in cosmetics.
Mécanisme D'action
The mechanism of action of 3-tert-Pentylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The tert-pentyl group can influence the compound’s reactivity and binding affinity to these enzymes, thereby modulating its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Pentylcyclohexanone
- Cyclohexanone
- 4-tert-Butylcyclohexanone
Uniqueness
3-tert-Pentylcyclohexanone is unique due to the position of the tert-pentyl group on the cyclohexane ring. This structural feature can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For example, the tert-pentyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions .
Propriétés
Numéro CAS |
171860-70-1 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-(2-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h9H,4-8H2,1-3H3 |
Clé InChI |
HBOKXJVRTSPEQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


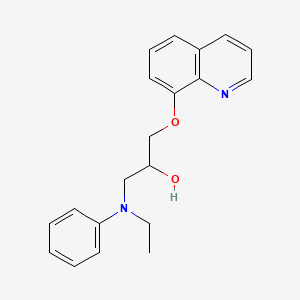
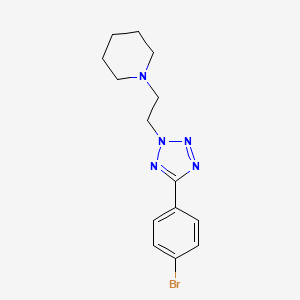
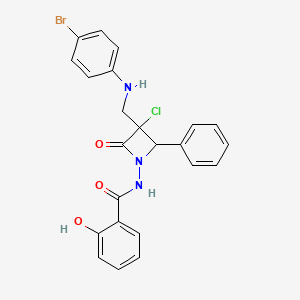
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

